(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Description
“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, PF-06700841, was synthesized as part of a program to discover dual inhibitors of TYK2 and JAK1 for the treatment of autoimmune diseases .Scientific Research Applications
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of derivatives containing pyrazolyl and methanone groups have been studied. For example, the synthesis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was characterized by NMR, MS, and IR spectra, with its structure confirmed by X-ray diffraction, highlighting the compound's crystalline formation and providing a basis for further pharmacological and biochemical analysis (Cao et al., 2010).
Anticancer and Antimicrobial Agents
Compounds with structural similarities have been evaluated for their potential as anticancer and antimicrobial agents. A study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and their in vitro antibacterial and antifungal activities, which signifies the potential of these compounds in pharmaceutical applications (Katariya et al., 2021).
Synthesis and Biological Activity
Another study focused on the synthesis and biological activity of novel derivatives, such as (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives. The research investigated their spectroscopic properties and in vitro antibacterial activity, underscoring the potential of these compounds in developing new antibacterial drugs (Reddy et al., 2011).
Molecular Docking and Antioxidant Activities
The exploration of pyrazole derivatives for their biological activities includes the synthesis of compounds with antioxidant properties. A study involving the synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles highlights the multifunctional potential of these compounds in medical chemistry (Lynda, 2021).
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-20-17(12-16(19-20)13-6-3-2-4-7-13)18(22)21-14-8-5-9-15(21)11-10-14/h2-8,12,14-15H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPLJJUAUTWJNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3C4CCC3C=CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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